N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
Description
N4-(4-Fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative with a nitro group at position 5, a methyl group at position 6, and distinct substitutions at the N2 and N4 positions. The N4 substituent is a 4-fluorophenyl group, while the N2 group is a branched aliphatic chain (1-methoxypropan-2-yl). The nitro group at position 5 enhances electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-9(8-24-3)17-15-18-10(2)13(21(22)23)14(20-15)19-12-6-4-11(16)5-7-12/h4-7,9H,8H2,1-3H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDYZLDFLATRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(C)COC)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Substitution Reactions: The fluorophenyl and methoxypropan-2-yl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogenated precursors, base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new derivatives with different substituents replacing the fluorophenyl group.
Scientific Research Applications
Based on the search results, here's what is known about the compound N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine:
Chemical Properties and Structure
This compound is a synthetic organic compound with a complex structure. It contains a fluorophenyl group, a methoxypropan-2-yl group, and a nitropyrimidine core.
Key identifiers include:
- IUPAC Name: 4-N-(4-fluorophenyl)-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Molecular Formula: C15H18FN5O3
- Molecular Weight: 335.33 g/mol
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide, forming corresponding carboxylic acids or ketones.
- Reduction: Reducing the nitro group to an amine using hydrogen gas with a palladium catalyst or sodium borohydride, resulting in the formation of amines.
- Substitution: Participating in nucleophilic substitution reactions where the fluorophenyl group is replaced by other nucleophiles under appropriate conditions, leading to new derivatives.
Potential Applications
While the search results do not explicitly detail specific applications of this compound, the information provided allows for potential applications to be inferred. Given its chemical properties and reactivity, this compound may be relevant in the following areas:
- Pharmaceutical Research: As a building block in the synthesis of more complex molecules with potential pharmaceutical activity. The presence of the pyrimidine core, fluorophenyl, and nitro groups suggests it could be a valuable intermediate in drug discovery.
- Agrochemical Research: Similar to pharmaceutical applications, the compound might be used in the synthesis of agrochemicals.
- Chemical Research: As a reagent in various chemical reactions, particularly in oxidation, reduction, and substitution reactions.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences between the target compound and analogous pyrimidine derivatives:
Key Differences and Implications
This could enhance bioavailability in pharmacokinetic profiles. In contrast, compounds with aromatic N2 groups (e.g., 2-fluorophenyl in ) rely on π-π stacking for crystal stabilization, which may limit solubility.
Position 5 Functionalization: The nitro group at C5 in the target compound and introduces strong electron-withdrawing effects, likely increasing electrophilicity compared to aminomethyl () or unsubstituted analogs. This may enhance interactions with nucleophilic biological targets (e.g., enzymes).
Hydrogen Bonding and Crystal Packing: Compounds with aminomethyl groups at C5 () exhibit intramolecular N–H⋯N hydrogen bonds (2.940–2.982 Å), stabilizing specific conformations. The target compound lacks this feature but may form alternative interactions via its methoxypropan group. Weak C–H⋯F and π–π interactions dominate in fluorophenyl-containing derivatives (e.g., centroid distance 3.708 Å in ), suggesting similar packing behavior in the target compound.
Biological Activity: Pyrimidine derivatives with aminomethyl or nitro groups exhibit antibacterial and antifungal activity (). The nitro group in the target compound may enhance antimicrobial potency due to increased reactivity, though specific data are pending.
Research Findings and Trends
- The target compound’s 4-fluorophenyl group may adopt intermediate angles, balancing steric and electronic effects.
- Synthetic Accessibility : Aliphatic N2 groups (e.g., 1-methoxypropan-2-yl) are synthetically tractable via alkylation reactions, whereas aromatic substituents often require cross-coupling methodologies .
Biological Activity
N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine Core : A five-membered ring containing nitrogen atoms.
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Methoxypropan-2-yl Group : Contributes to the compound's solubility and stability.
- Nitro Group : Potentially involved in redox reactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- DNA Interference : The nitro group may facilitate interactions with DNA, disrupting replication processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various human tumor cell lines using the National Cancer Institute (NCI) 60 cell line panel. The results indicated significant cytotoxic effects, with notable mean growth inhibition (GI50) values indicating its potential as an anticancer agent.
| Cell Line Type | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung | 15.72 | 50.68 | <100 |
| CNS Cancer | 49.97 | - | - |
| Melanoma | 22.59 | - | - |
| Ovarian Cancer | 27.71 | - | - |
| Prostate Cancer | 44.35 | - | - |
| Breast Cancer | 15.65 | - | - |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer types, which could be leveraged for therapeutic development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary assays indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
A comprehensive study conducted by the National Cancer Institute assessed the compound's efficacy across multiple cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in lung and breast cancer cells.
Furthermore, another research highlighted its safety profile and pharmacokinetic properties, indicating favorable absorption and distribution characteristics in vivo, which are crucial for drug development.
Q & A
Q. What are the optimal synthetic routes for N4-(4-fluorophenyl)-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine?
Methodological Answer:
- Stepwise Functionalization : Begin with a pyrimidine core (e.g., 5-nitropyrimidine) and sequentially introduce substituents. For example:
N4-Arylation : React with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to attach the 4-fluorophenyl group .
N2-Alkylation : Use 1-methoxypropan-2-yl chloride in the presence of a base (e.g., KCO) to introduce the methoxypropyl group at N3.
Methylation at C6 : Employ methyl iodide and a palladium catalyst for regioselective methylation .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of substituents, as demonstrated for analogous pyrimidine derivatives in and .
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify fluorophenyl and methoxypropyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Conduct assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if nitro group reduction (to amine) alters activity, as nitro groups are prone to metabolic modification .
- Control for Solubility : Address discrepancies by testing in solvents like DMSO/PBS mixtures, ensuring consistent solubility across experiments.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace substituents systematically:
- Swap 4-fluorophenyl with 4-chlorophenyl ( compares fluorophenyl vs. methoxyphenyl analogs) .
- Vary the N2-alkyl group (e.g., isopropyl vs. methoxypropyl) to assess steric/electronic effects.
- Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
Q. How can synthetic impurities be identified and quantified?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Reference ’s pharmacopeial standards for validation .
- Synthesis of Impurity Standards : Prepare suspected byproducts (e.g., des-nitro or N-dealkylated analogs) for spiking experiments.
- Quantitative NMR (qNMR) : Employ -NMR for fluorophenyl-containing impurities to enhance specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
